molecular formula C11H8N6O2 B2401102 N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351609-62-5

N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2401102
CAS RN: 1351609-62-5
M. Wt: 256.225
InChI Key: OYXVIEWXADWEIK-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative and has been synthesized using various methods.

Scientific Research Applications

Biological Activities of Related Compounds

  • Isoxazoles and their derivatives, including pyrazolo[3,4-d]pyridazines, have been found to exhibit various biological activities. These activities range from antimicrobial to anti-inflammatory and analgesic effects. The synthesis and biological activities of these compounds, including their inhibition efficiency against gram-positive and gram-negative bacteria, have been explored in depth (Zaki, Sayed, & Elroby, 2016).

Synthesis and Characterization

  • The synthesis of compounds such as pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moiety has been studied. These syntheses involve reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and other compounds (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).

Antimicrobial and Antifungal Activities

  • Novel synthesis of isoxazole derivatives incorporating N-methylphthalimide moiety has been reported, showing moderate antimicrobial activity against various agents, including strong activity against Aspergillus niger (Al-Omran & El-Khair, 2005).

Antiproliferative Activities and Molecular Docking

  • Studies on novel heterocycles synthesized from enaminone reveal antimicrobial and in vitro anticancer activities. These studies include molecular docking to investigate the interactions of these compounds with different proteins, providing insights into their potential therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c18-11(13-9-4-7-19-16-9)8-2-3-10(15-14-8)17-6-1-5-12-17/h1-7H,(H,13,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXVIEWXADWEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=NOC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

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